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Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B8808167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-2-phenyl-1,3-dioxolane (also known as Acetophenone ethylene ketal), a common

protective group for ketones in organic synthesis. The document details experimental protocols

and presents a consolidated summary of Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data to aid in the unambiguous identification and characterization

of this compound.

Spectroscopic Data Summary
The following tables provide a quantitative summary of the key spectroscopic data for 2-
Methyl-2-phenyl-1,3-dioxolane, compiled from peer-reviewed literature and spectral

databases.

Table 1: ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.50 Multiplet 5H
Aromatic protons (Ar-

H)

3.80 - 4.10 Multiplet 4H
Dioxolane ring protons

(-O-CH₂-CH₂-O-)

1.60 Singlet 3H Methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm Assignment

143.1 Quaternary aromatic carbon (C-Ar)

128.9 Aromatic methine carbon (CH-Ar)

128.1 Aromatic methine carbon (CH-Ar)

125.4 Aromatic methine carbon (CH-Ar)

109.5 Quaternary ketal carbon (-O-C(CH₃)(Ph)-O-)

64.7 Dioxolane ring carbons (-O-CH₂-CH₂-O-)

27.8 Methyl carbon (-CH₃)

Table 3: FTIR Spectroscopic Data
(Sample Preparation: KBr Pellet)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8808167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3058 Medium Aromatic C-H Stretch

2981 Medium Aliphatic C-H Stretch

1448 Strong C=C Aromatic Ring Stretch

1373 Strong CH₃ Bending

1222, 1168, 1074, 1031 Strong C-O Stretch (Acetal)

869 Medium C-C Stretch

765, 701 Strong
C-H Out-of-plane Bending

(Monosubstituted benzene)

Table 4: Mass Spectrometry Data
(Method: Electron Ionization, EI)

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

164 5 [M]⁺ (Molecular Ion)

149 100 [M - CH₃]⁺

121 15 [C₈H₉O]⁺

105 85 [C₇H₅O]⁺ (Benzoyl cation)

87 30 [C₄H₇O₂]⁺

77 40 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following sections describe standardized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of purified 2-Methyl-2-phenyl-1,3-dioxolane is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer operating at a

frequency of 300 MHz or higher. Typical acquisition parameters include a 30-degree pulse

width, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to ensure a

high signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same sample. The

experiment is run in a proton-decoupled mode to produce singlet peaks for each unique

carbon atom. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of

scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 2-Methyl-2-phenyl-1,3-dioxolane is a liquid at room temperature, a

neat spectrum is obtained by placing a single drop of the pure compound between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of

4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is acquired

first and automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor. Typically, 16 to 32 scans are co-added to improve

spectral quality.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the compound is prepared by dissolving

approximately 1 mg of 2-Methyl-2-phenyl-1,3-dioxolane in 1 mL of a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Separation: A 1 µL aliquot of the prepared solution is injected into a gas chromatograph

equipped with a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature

program begins with an initial hold at 50°C for 2 minutes, followed by a temperature ramp of

10°C per minute up to 250°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b8808167?utm_src=pdf-body
https://www.benchchem.com/product/b8808167?utm_src=pdf-body
https://www.benchchem.com/product/b8808167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8808167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS Detection: The eluent from the GC column is directed into a mass spectrometer

operating under electron ionization (EI) at a standard energy of 70 eV. The mass analyzer

scans over a range of m/z 40-400 to detect the molecular ion and resulting fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 2-
Methyl-2-phenyl-1,3-dioxolane using the spectroscopic techniques described.

Workflow for Spectroscopic Identification of 2-Methyl-2-phenyl-1,3-dioxolane
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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